molecular formula C9H12O2 B1360059 2,6-Dimethoxytoluene CAS No. 5673-07-4

2,6-Dimethoxytoluene

Cat. No. B1360059
Key on ui cas rn: 5673-07-4
M. Wt: 152.19 g/mol
InChI Key: FPEUDBGJAVKAEE-UHFFFAOYSA-N
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Patent
US06884814B2

Procedure details

To a solution of 1,3-dimethoxybenzene (2.00 g, 14.5 mmol) in THF (30 mL) at 0° C. was added n-BuLi (6.40 mL, 15.9 mmol, 2.5 M in hexanes) slowly over a 2 min period. The solution was stirred at 0° C. for 15 min and then at room temperature for 1.5 h. The solution was re-cooled to 0° C., iodomethane (2.70 mL, 43.5 mmol) was added slowly (the solution warmed up) and the solution was stirred at 0° C. for 10 min and then at room temperature for 1.5 h. The reaction was quenched with water, most of the solvent was removed in vacuo, and extraction was done in EtOAc (2×75 mL) with water (50 mL). Flash chromatography with silica gel (gradient to 6% ethyl ether/hexanes) afforded the title compound as a colorless liquid (1.98 g, 90% yield): 1H NMR (300 MHz, CDCl3) δ 2.10 (s, 3H), 3.82 (s, 6H), 6.54 (d, 2H, J=8.3 Hz), 7.12 (t, 1H, J=8.3 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.[Li][CH2:12]CCC.IC>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC(=CC=C1)OC
Name
Quantity
6.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was re-cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed up) and the solution
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 10 min
Duration
10 min
WAIT
Type
WAIT
Details
at room temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water, most of the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo, and extraction

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(C(=CC=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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